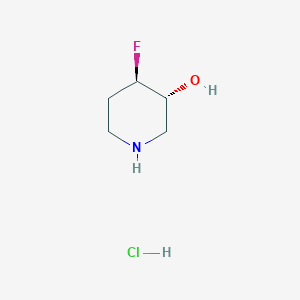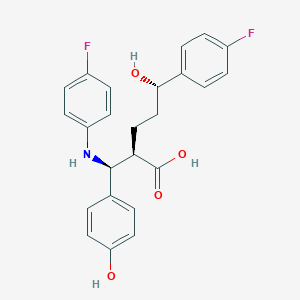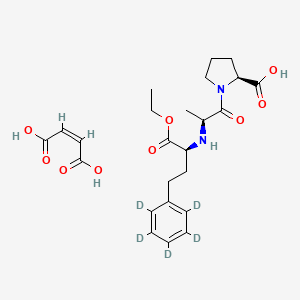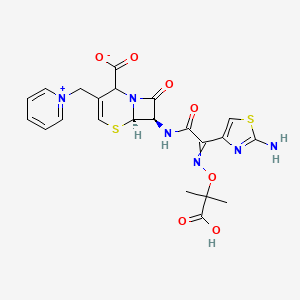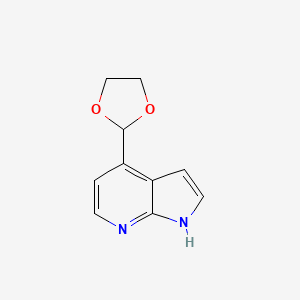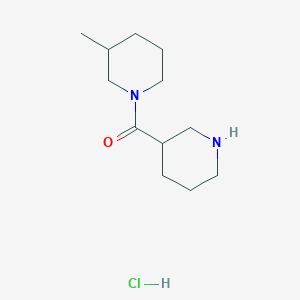
(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride
Descripción general
Descripción
“(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride” is a chemical compound . It’s a solid substance with a molecular weight of 246.777 Da . The IUPAC name of this compound is "(3-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride" .
Physical And Chemical Properties Analysis
“(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride” is a solid substance . Its molecular weight is 246.777 Da . For more detailed physical and chemical properties, it would be necessary to refer to specialized databases or scientific literature.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques
Piperidine derivatives, including compounds structurally related to "(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride," have been synthesized using various techniques. For example, a synthetic approach for selective CB2 receptor agonists involved multiple steps, including palladium-catalyzed tandem intramolecular reactions, showcasing the compound's potential in receptor-targeted drug development (Z. Luo & M. Naguib, 2012). Another method described the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, highlighting the versatility of piperidine derivatives in medicinal chemistry (Ji Ya-fei, 2011).
Characterization of Impurities
Identifying and quantifying impurities in drug substances like cloperastine hydrochloride, a piperidine derivative, is crucial for pharmaceutical quality control. A study developed a quantitative HPLC method to characterize five impurities in cloperastine hydrochloride, indicating the importance of rigorous analytical methods in ensuring drug safety and efficacy (Heying Liu et al., 2020).
Biological Applications
Anticancer Activity
Research into novel piperidine derivatives has revealed their potential as anticancer agents. For instance, novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives exhibited antiproliferative activity against human leukemia cells, highlighting the therapeutic potential of piperidine-based compounds in cancer treatment (K. Vinaya et al., 2011).
Chemical Properties and Reactions
Catalytic Activities
Piperidine derivatives have been explored for their catalytic properties. For example, the catalytic N-alkylation of amines with primary alcohols over halide clusters demonstrated the potential of piperidine in facilitating chemical transformations, offering insights into new synthetic pathways (S. Kamiguchi et al., 2007).
Propiedades
IUPAC Name |
(3-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11;/h10-11,13H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVVLNDXTLOHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



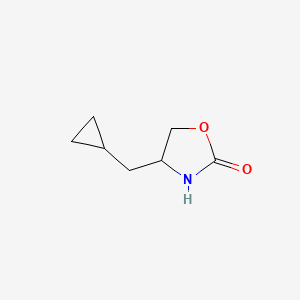

![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)

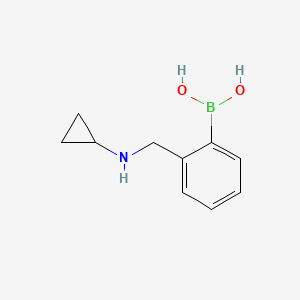
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)

